![molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione CAS No. 770746-47-9](/img/structure/B1312758.png)

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

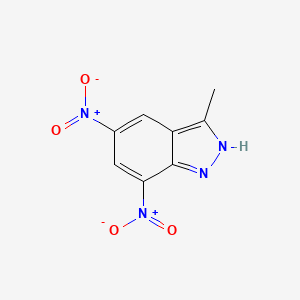

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, also known as DABCO, is a bicyclic dione and an important organic synthetic reagent. DABCO is widely used in organic synthesis due to its versatile reactivity and its low toxicity. It is a versatile reagent used to catalyze a variety of organic reactions and has been employed in the synthesis of a wide range of organic compounds. DABCO has found numerous applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Relationships

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione and related compounds have been extensively studied for their unique structural properties. One study developed a synthesis for a large series of compounds similar to (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, focusing on their crystallization forms and hydrogen bonding patterns. This research provides valuable insights into crystal-engineering structure−structure relationship (SSR) principles, due to the variety of crystal forms and the consistent formation of hydrogen bonds in these compounds (Brewer, Parkin, & Grossman, 2004).

Supramolecular Chemistry and Crystal Structures

The synthesis and crystal structures of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters were also explored. These compounds, functioning as functionalized building blocks for supramolecular chemistry, exhibited persistent and stable motifs in their crystal structures, such as heterochiral H-bonded zigzag tape and molecular ‘brick wall’ structures. The study's findings provide substantial evidence of the stability of these structures, contributing significantly to the field of crystallography and molecular design (Lyssenko, Lenev, & Kostyanovsky, 2002).

Catalysis and Organic Synthesis

In the realm of organic synthesis, (1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione-related compounds have been used as catalysts and intermediates. For example, 1,4-Diazabicyclo[2.2.2]octane demonstrated its efficiency as a catalyst in a three-component condensation reaction under ultrasound irradiation conditions. This method facilitated rapid reactions under mild conditions, yielding pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives in excellent yields, indicating the potential of these compounds in streamlining synthesis processes and improving yield efficiencies (Azarifar, Nejat-Yami, & Zolfigol, 2013).

Biologically Active Compounds Design

Furthermore, these compounds have been used in the design of biologically active compounds. A study synthesized a library of saturated bridged heterocycles based on 3,6-diazabicyclo[3.2.1]octane-2,4-dione and bispidine scaffolds to design novel non-basic serine protease inhibitors. The synthetic scaffolds were modified to increase molecular complexity, and comprehensive molecular modeling was performed, providing insights into ligand–enzyme interactions with thrombin and trypsin. This research underscores the potential of these compounds in the development of new therapeutic agents (Kudryavtsev et al., 2014).

Eigenschaften

IUPAC Name |

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRMRKTYBGULCU-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461149 |

Source

|

| Record name | GD-0711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |

CAS RN |

770746-47-9 |

Source

|

| Record name | GD-0711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)